molecular formula C9H9NO2 B3105336 1-Nitro-2-phenylcyclopropane CAS No. 15267-27-3

1-Nitro-2-phenylcyclopropane

Cat. No.: B3105336
CAS No.: 15267-27-3
M. Wt: 163.17 g/mol
InChI Key: XRNLPUUQLOMTGY-UHFFFAOYSA-N
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Description

1-Nitro-2-phenylcyclopropane is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

1-Nitro-2-phenylcyclopropane, also known as (2-nitrocyclopropyl)benzene, is a complex compound that interacts with various targets. One of the primary targets of this compound is the cyclopropane ring . The compound is known to undergo reactions with phenylhydrazine, leading to the opening of the cyclopropane ring .

Mode of Action

The compound’s interaction with its targets leads to significant changes in their structure and function. For instance, the reaction of this compound with phenylhydrazine results in the opening of the cyclopropane ring . This reaction is initiated by the attack of the NH2 group at the C-2 atom of the cyclopropane .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of hexahydropyridazin-3-ones . The compound’s interaction with phenylhydrazine leads to the formation of a mixture containing acyclic and cyclic products: [2-(1-phenylhydrazinyl)alkyl]malonates and 1-phenylhexahydropyridazin-3-ones .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that the compound is soluble in organic solvents , which may influence its bioavailability.

Result of Action

The result of the action of this compound is the formation of new compounds through the opening of the cyclopropane ring . For example, the reaction with phenylhydrazine leads to the formation of 1-phenylhexahydropyridazin-3-ones .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the solvent used can affect the vibrational spectra of the donor and acceptor groups, possibly related to the bathochromic shift in the calculated optical spectrum of the compounds . Furthermore, the compound’s reactivity can change from electrophilic to nucleophilic during bioconversion .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 1-Nitro-2-phenylcyclopropane are not well-studied. Cyclopropane, a structural motif in this compound, is widespread in natural products and is usually essential for biological activities

Cellular Effects

The cellular effects of this compound are not well-documented. Related nitro compounds have been shown to have various effects on cells. For example, 1-Nitro-2-phenylethene has been shown to oppose the inflammatory effects induced by lipopolysaccharide (LPS) stimulation in human macrophages .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures, which has a full positive charge on nitrogen and a half-negative charge on each oxygen

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. A related compound, 1-Nitro-2-phenylethane, has been shown to undergo biotransformation into 2-phenylethanol using various fungi .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-understood. Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid

Properties

IUPAC Name

(2-nitrocyclopropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNLPUUQLOMTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1[N+](=O)[O-])C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Nitro-2-phenylcyclopropane
Reactant of Route 2
1-Nitro-2-phenylcyclopropane
Reactant of Route 3
1-Nitro-2-phenylcyclopropane
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1-Nitro-2-phenylcyclopropane
Reactant of Route 5
1-Nitro-2-phenylcyclopropane
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1-Nitro-2-phenylcyclopropane

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